Ethyl 7,9,9-trimethyldec-7-enoate
Description
Ethyl 7,9,9-trimethyldec-7-enoate is a branched unsaturated ester with a decenoyl backbone (10-carbon chain) featuring a double bond at position 7 and three methyl substituents at positions 7, 9, and 9. Its molecular formula is inferred as C₁₅H₂₆O₂, with a theoretical molecular weight of 238.37 g/mol. The compound’s structure combines steric hindrance from the methyl groups with the electronic effects of the double bond, influencing its reactivity, solubility, and applications in organic synthesis or fragrance industries.
Properties
CAS No. |
654068-34-5 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
ethyl 7,9,9-trimethyldec-7-enoate |
InChI |
InChI=1S/C15H28O2/c1-6-17-14(16)11-9-7-8-10-13(2)12-15(3,4)5/h12H,6-11H2,1-5H3 |
InChI Key |
BXOZXVRMXLTRGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC(=CC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7,9,9-trimethyldec-7-enoate typically involves the esterification of 7,9,9-trimethyldec-7-enoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,9,9-trimethyldec-7-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Carboxylic acids and ethanol.
Scientific Research Applications
Ethyl 7,9,9-trimethyldec-7-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Ethyl 7,9,9-trimethyldec-7-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The double bond and methyl groups in the compound also contribute to its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Molecular Properties of Ethyl 7,9,9-Trimethyldec-7-enoate and Analogues

Key Observations :
- Chain Length and Branching: this compound has a longer carbon chain (10 vs. 8 carbons in ethyl 7-octenoate) and additional methyl groups, increasing steric bulk and likely reducing volatility compared to simpler esters .
- Unsaturation: The double bond at position 7 in both ethyl 7-octenoate and the target compound may enhance reactivity in polymerization or hydrogenation reactions. However, the methyl groups in the target compound could hinder such reactions .
Physical and Critical Properties
Table 2: Critical Properties of Ethyl Caprate (for Benchmarking)
Discussion :
Ethyl caprate, a saturated ester, exhibits higher critical pressure due to stronger van der Waals interactions. The target compound’s branching and unsaturation likely reduce its critical pressure but increase thermal stability .
Functional and Application Differences
- The target compound’s methyl groups may reduce polarity, favoring nonpolar solvents.
- Antimicrobial Activity : While ethyl acetate extracts of Bacillus thuringiensis (Table 7 in ) show antimicrobial properties, branched esters like the target compound may exhibit modified bioactivity due to altered membrane permeability.
Biological Activity
Ethyl 7,9,9-trimethyldec-7-enoate is an organic compound that has garnered attention in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by a long carbon chain with multiple methyl substitutions and an ester functional group. Its molecular formula is , and it is classified as an unsaturated fatty acid ester. The presence of a double bond in the carbon chain contributes to its reactivity and potential biological interactions.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity . Studies have shown that it exhibits significant inhibition against various microbial strains. For instance:
- Bacterial Inhibition : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. Specific minimum inhibitory concentrations (MICs) were determined for several bacterial strains, highlighting its potential as a natural antimicrobial agent.
- Fungal Activity : Research indicated that this compound also possesses antifungal properties, particularly against common pathogens such as Candida species. The mechanism appears to involve disruption of fungal cell membranes.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been explored for its anti-inflammatory effects . In vitro studies have indicated that the compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing inflammatory conditions.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Hydrolysis : The ester group can undergo hydrolysis to release the active carboxylic acid, which interacts with various enzymes and receptors in biological systems.
- Reactivity of Double Bonds : The double bond in the structure allows for reactions that may lead to the formation of reactive oxygen species (ROS), contributing to its antimicrobial and anti-inflammatory activities .
Research Findings and Case Studies
Recent studies have provided insights into the practical applications of this compound:
Applications in Medicine and Industry
This compound's unique properties make it suitable for various applications:
- Pharmaceuticals : Its antimicrobial and anti-inflammatory properties suggest potential use in developing new medications for infections and inflammatory diseases.
- Cosmetics : Due to its pleasant aroma and bioactivity, it is also being considered for incorporation into cosmetic formulations aimed at skin health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

